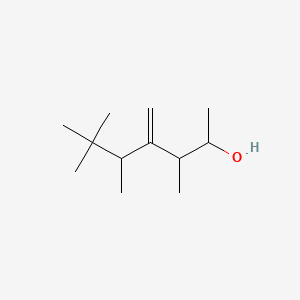
Kohinool
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kohinool is a useful research compound. Its molecular formula is C12H24O and its molecular weight is 184.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fragrance Industry
Kohinool is primarily known for its use in the fragrance industry due to its woody, floral, and amber notes. It is often blended with other compounds to enhance scent profiles.
Case Study: Perfumery Applications
- Study Reference : A study highlighted that this compound blends exceptionally well with iso E super, creating a harmonious scent profile that is highly sought after in modern perfumery .
- Application : Used in high-end perfumes to provide depth and complexity.
Super-Resolution Microscopy
This compound has been utilized in advanced microscopy techniques, particularly in live-cell imaging.
Technical Application: SPoD-ExPAN Technique
- Study Reference : Research demonstrated that this compound can be combined with a super-resolution technique called SPoD-ExPAN, allowing for visualization of cellular structures with a resolution of 70-80 nm using low-power illumination .
- Advantages :
- Reduced phototoxicity for live cells.
- Enhanced imaging capabilities for cellular dynamics.
Bioimaging
This compound's luminescent properties have been explored for applications in bioimaging, particularly in tracking cellular processes.
Case Study: Luminescence Imaging
- Study Reference : The development of enhanced Nano-lanterns (eNLs) utilizing this compound has enabled multicolour imaging of cellular structures, facilitating the study of protein interactions and dynamics within live cells .
- Significance :
- Allows detection of low-copy-number proteins.
- Useful in studying physiological events in real-time.
Chemical Synthesis
This compound serves as a valuable intermediate in the synthesis of various chemical compounds, particularly in organic chemistry.
Synthesis Application
- This compound's structure allows it to be modified to create derivatives that are useful in various chemical reactions, including those aimed at producing new fragrances or therapeutic agents.
Potential Therapeutic Applications
Emerging research suggests that this compound may have potential therapeutic benefits due to its biological activity.
Research Insights
- Ongoing studies are investigating the anti-inflammatory and antioxidant properties of this compound, which could lead to applications in pharmaceuticals and cosmetics.
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Fragrance Industry | Used as a key ingredient in perfumes | Enhances scent profiles with woody and floral notes |
| Super-Resolution Microscopy | Enables high-resolution imaging of live cells | Reduces phototoxicity; improves visualization |
| Bioimaging | Utilized in luminescent imaging techniques | Allows real-time tracking of cellular dynamics |
| Chemical Synthesis | Serves as an intermediate for various compounds | Facilitates the creation of new fragrances/therapeutics |
| Therapeutic Applications | Investigated for anti-inflammatory properties | Potential use in pharmaceuticals and cosmetics |
Eigenschaften
CAS-Nummer |
81787-06-6 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
3,5,6,6-tetramethyl-4-methylideneheptan-2-ol |
InChI |
InChI=1S/C12H24O/c1-8(9(2)11(4)13)10(3)12(5,6)7/h9-11,13H,1H2,2-7H3 |
InChI-Schlüssel |
KQHNSYOQXVRMSX-UHFFFAOYSA-N |
SMILES |
CC(C(C)O)C(=C)C(C)C(C)(C)C |
Kanonische SMILES |
CC(C(C)O)C(=C)C(C)C(C)(C)C |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















